4-(Trifluoromethyl)benzenesulfonyl chloride
Overview
Description
4-(Trifluoromethyl)benzenesulfonyl chloride is an organic compound used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .
Synthesis Analysis
This compound may be synthesized from β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Another synthesis method involves photo-irradiation with visible light in the presence of a specific iridium compound and disodium phosphate to give the corresponding E-vinyl sulfone .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)benzenesulfonyl chloride is C7H4ClF3O2S . It has an average mass of 244.619 Da and a monoisotopic mass of 243.957260 Da .Chemical Reactions Analysis
As an intermediate, 4-(Trifluoromethyl)benzenesulfonyl chloride is involved in various chemical reactions. For instance, it can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also react with N-vinylpyrrolidinone in acetonitrile under photo-irradiation with visible light to produce E-vinyl sulfone .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzenesulfonyl chloride is a white or pale yellow low melting solid . It has a melting point of 26 °C and a boiling point of 58 °C/0.2 mmHg . It is moisture sensitive and should be stored under inert gas .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Novel Compounds : 4-(Trifluoromethyl)benzenesulfonyl chloride is utilized in the synthesis of novel N-substituted phenyl benzenesulfonylureas, showcasing its role in creating new chemical entities (Ta-n, 2015).
- Solid-Phase Synthesis Applications : It has been used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides, highlighting its versatility in different chemical transformations (Fülöpová & Soural, 2015).
- Desulfitative Arylation : The compound is involved in Pd-catalysed desulfitative arylation processes, demonstrating its utility in complex organic synthesis and heteroarene modification (Skhiri et al., 2015).
Molecular and Structural Studies
- Kinetic and Structural Analysis : Studies have focused on the kinetic investigation and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, offering insights into its chemical behavior (Rublova et al., 2017).
- Crystallography and Characterization : Research has been conducted on the synthesis, crystal, and molecular structure of novel compounds involving benzenesulfonyl chloride derivatives, contributing to a deeper understanding of their physical properties (Al–Douh, 2012).
Advanced Material Development
- Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of benzenesulfonyl chloride, indicating its application in advanced material science, particularly for water treatment and dye solution processing (Liu et al., 2012).
Photophysical and Photochemical Properties
- Investigation of Photosensitizers : Research on new tetra-non-peripherally benzenesulfonic acid-substituted hydrophilic gallium chloride and indium chloride phthalocyanine complexes, involving benzenesulfonyl chloride derivatives, has been undertaken to explore their photophysical and photochemical properties, relevant in fields like photodynamic therapy (Güzel et al., 2017)
Safety And Hazards
This compound is classified as dangerous, causing severe skin burns and eye damage . It may be corrosive to metals . In case of contact, immediate medical attention is required . It should be handled with personal protective equipment, including gloves and eye/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCZHDOIBUGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380506 | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzenesulfonyl chloride | |
CAS RN |
2991-42-6 | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2991-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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